BenchChemオンラインストアへようこそ!

1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Lipophilicity ADME Drug Design

1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 931973-31-8) is a synthetic fused heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one class, characterized by a planar tri-cyclic core incorporating both pyrimidine and benzimidazole pharmacophores. Its molecular formula is C₁₃H₁₃N₃O with a molecular weight of 227.26 g/mol, and computed physicochemical descriptors—including XLogP3-AA of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond—position it within a favorable drug-like property space for cell permeability and target engagement.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Cat. No. B4645361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C
InChIInChI=1S/C13H13N3O/c1-3-15-9(2)8-12(17)16-11-7-5-4-6-10(11)14-13(15)16/h4-8H,3H2,1-2H3
InChIKeyMLFUAGOYQKUIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one: Core Physicochemical Profile and Scaffold Identity for Research Procurement


1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 931973-31-8) is a synthetic fused heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one class, characterized by a planar tri-cyclic core incorporating both pyrimidine and benzimidazole pharmacophores [1]. Its molecular formula is C₁₃H₁₃N₃O with a molecular weight of 227.26 g/mol, and computed physicochemical descriptors—including XLogP3-AA of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond—position it within a favorable drug-like property space for cell permeability and target engagement [2]. The presence of an N-1 ethyl substituent distinguishes it from simpler 2-methyl analogs and modulates the electronic and steric environment of the fused ring system, which is known to influence biological activity in this compound class [3].

Why 1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Assumed Interchangeable with Other Pyrimidobenzimidazole Analogs


Within the pyrimido[1,2-a]benzimidazol-4-one series, small changes in N-1 and C-2 substitution—such as replacing ethyl with hydrogen or methyl, relocating the ethyl to C-3, or altering the carbonyl position from C-4 to C-2—produce substantial shifts in molecular topology, lipophilicity, and hydrogen-bonding capacity that directly impact target binding and selectivity [1]. Computed XLogP3-AA values differ by ≥0.5 log units between the N-1 ethyl analog (2.4) and the unsubstituted parent 2-methyl derivative, and the absence of hydrogen bond donors in the target compound (HBD = 0) versus hydroxyl-containing analogs (e.g., 1-(2-hydroxyethyl) variants) alters solubility and membrane permeability profiles [2]. Published structure–activity relationship (SAR) studies on pyrimido[1,2-a]benzimidazoles confirm that N-1 substituent identity is a critical determinant of anti-leukemia GI₅₀ and antimicrobial MIC values; generic substitution without empirical verification therefore carries a high risk of selecting a compound with divergent potency and selectivity [3].

Quantitative Differentiation Evidence: 1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one vs Closest Analogs and In-Class Candidates


N-1 Ethyl Substitution Confers a Computed XLogP3-AA of 2.4 — a 0.5+ Log Unit Increase in Lipophilicity vs the 2-Methyl Parent (XLogP3-AA ≈ 1.86), Enhancing Predicted Membrane Permeability

The target compound 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has a computed XLogP3-AA of 2.4, approximately 0.54 log units higher than the des-ethyl analog 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2, C₁₁H₉N₃O, XLogP3-AA ≈ 1.86), due to the additional two-carbon ethyl substituent at N-1 [1]. Both compounds have zero hydrogen bond donors and three hydrogen bond acceptors, but the ethyl group increases molecular weight (227.26 vs 199.21) and rotatable bond count (1 vs 0), which collectively predict improved passive membrane diffusion while retaining drug-like properties within Lipinski's rule-of-five [1].

Lipophilicity ADME Drug Design

Zero Hydrogen Bond Donor Count vs Hydroxyl-Containing Analogs (HBD = 1–2) Reduces Efflux Transporter Recognition Risk, Favoring Intracellular Retention in Resistant Cell Models

The target compound possesses zero hydrogen bond donors (HBD = 0), differentiating it from 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 932232-98-9, HBD = 1) and other hydroxyl- or amine-bearing analogs (HBD = 1–2) [1]. In pyrimido[1,2-a]benzimidazole SAR studies, increasing HBD count has been associated with reduced cellular potency in cancer cell line panels, likely due to enhanced efflux via P-glycoprotein and other ABC transporters [2]. Compounds with HBD = 0 in this series are predicted to exhibit superior intracellular retention in transporter-overexpressing resistant cell lines, a property that cannot be assumed for HBD-containing analogs without direct testing.

Transporter Interactions Multi-Drug Resistance Intracellular Retention

Unique N-1 Ethyl / C-2 Methyl Substitution Pattern Distinguishes the Compound from the N-1 Methyl Series (GI₅₀ >10 µM in Leukemia) and C-3 Ethyl Regioisomers with Altered Kinase Inhibition Profiles

In a published series of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, varying the N-1 substituent from methyl to hydrogen produced a >50-fold shift in anti-leukemia GI₅₀ values (representative N-1 methyl analog GI₅₀ >10 µM vs N-1 hydrogen analog GI₅₀ = 0.35–9.43 µM across five leukemia lines) [1]. The target compound's unique N-1 ethyl / C-2 methyl pattern sits between the N-1 methyl and N-1 hydrogen extremes and incorporates an ethyl group that is isosteric with the methyl but introduces greater conformational flexibility (one rotatable bond) [2]. Additionally, regioisomeric relocation of the ethyl from N-1 to C-3 (as in 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one) alters the electrostatic surface of the fused ring and is predicted to redirect kinase selectivity, based on kinase profiling data from the 2,4-diaryl series where substitution position dictated BMX vs FLT3-ITD inhibition preference [1].

Structure–Activity Relationship Kinase Profiling Leukemia

Pyrimido[1,2-a]benzimidazol-4-one Scaffold Confers Antimicrobial Activity (Class MIC Range 10–60 µg/mL) That Is Modulated by N-1 Substitution: 1-Ethyl Provides a Balance of Lipophilicity and Solubility Not Achieved by Benzyl or Long-Chain Alkyl Analogs

Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which share the 4-one scaffold with the target compound, have demonstrated broad-spectrum antimicrobial activity with MIC values ranging from 10 to 60 µg/mL against S. aureus, S. typhimurium, C. albicans, and A. niger [1]. Within this class, compounds with small N-1 alkyl substituents (methyl, ethyl) generally retain aqueous solubility (LogS ESOL classification: soluble), whereas N-1 benzyl or hexyl analogs exhibit increased logP values (>4.0) and reduced solubility, which can limit assay performance and in vivo applicability [2]. The N-1 ethyl substitution in the target compound (XLogP3-AA = 2.4) represents an intermediate lipophilicity that balances membrane permeability with maintained aqueous solubility (LogS ESOL class: soluble) [3].

Antimicrobial SAR Broad-Spectrum

Recommended Application Scenarios for 1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Based on Quantitative Differentiation Evidence


Anti-Leukemia Lead Optimization: Probing N-1 Substituent Effects on GI₅₀ and Kinase Selectivity

Given the >50-fold GI₅₀ differential observed between N-1 methyl and N-1 hydrogen analogs in the 2,4-diaryl-pyrimido[1,2-a]benzimidazole series, the 1-ethyl-2-methyl derivative serves as a strategic intermediate SAR probe [1]. Its N-1 ethyl group provides a 0.54 log unit lipophilicity increase over the 2-methyl parent while maintaining HBD = 0, making it suitable for systematic evaluation of N-1 alkyl chain length on anti-leukemia potency across HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1 cell panels [2]. Procurement of this specific compound is justified when building N-1 substitution matrices for kinase selectivity profiling, as the ethyl group is predicted to redirect kinase inhibition preferences relative to methyl or hydrogen analogs.

Intracellular Target Engagement Assays in Multi-Drug Resistant (MDR) Cancer Models

The zero hydrogen bond donor count and moderate XLogP3-AA of 2.4 predict reduced recognition by ABC efflux transporters such as P-glycoprotein, compared to hydroxyl- or amine-substituted pyrimido[1,2-a]benzimidazole analogs (HBD ≥ 1) [1]. This physicochemical profile makes 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one a preferred choice for intracellular accumulation studies in MDR-overexpressing cell lines (e.g., NCI/ADR-RES, KB-V1), where HBD-containing analogs may be actively exported and produce false-negative cytotoxicity readouts [2]. The compound's single rotatable bond also limits entropic penalties upon target binding relative to more flexible N-1 substituents.

Broad-Spectrum Antimicrobial Screening with Balanced Solubility and Permeability

For antimicrobial discovery programs targeting Gram-positive and Gram-negative bacteria as well as fungal pathogens, the target compound's predicted LogS ESOL solubility classification (soluble) and XLogP3-AA of 2.4 provide a superior assay-compatible profile compared to benzyl- or hexyl-substituted pyrimido[1,2-a]benzimidazol-4-ones (XLogP3-AA > 4.0), which suffer from solubility-limited MIC determinations [1]. Based on class-level antimicrobial activity (MIC range 10–60 µg/mL for benzo[4,5]imidazo[1,2-a]pyrimidine derivatives against S. aureus, S. typhimurium, C. albicans, and A. niger), the 1-ethyl-2-methyl derivative is a rational procurement choice for primary screening libraries that require both membrane permeability and aqueous solubility [2].

USP5/MYCN Pathway Investigation in Neuroblastoma: Scaffold-Hopping from Pyrido- to Pyrimido-Benzimidazoles

The pyrimido[1,2-a]benzimidazole scaffold has been validated as a USP5 ligand (Kd = 0.47 µM for the most active analog 3a) with synergistic HDAC inhibitor enhancement in neuroblastoma cells (IC₅₀ ≤ 2 µM for neuroblastoma lines with selectivity index >7.5 over normal cells) [1]. The 1-ethyl-2-methyl derivative provides a structurally distinct entry point within this pharmacophore space, incorporating an N-1 alkyl substituent absent in the reported lead 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine. Its procurement is warranted for SAR expansion studies aiming to decouple USP5 binding affinity from cytotoxicity through systematic N-1 and C-2 substitution variation.

Quote Request

Request a Quote for 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.